molecular formula C15H18ClN5O2 B12161288 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12161288
M. Wt: 335.79 g/mol
InChI Key: IJNKRVOYRPDQDY-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a tetrazole ring and a substituted tetrahydropyran moiety. The 2,2-dimethyltetrahydro-2H-pyran group contributes to lipophilicity and conformational rigidity, which may enhance binding affinity to biological targets. This compound’s structural features align with benzoylthiourea derivatives, as evidenced by shared FT-IR spectral peaks (e.g., C=O, N-H stretches) indicative of amide and heterocyclic functionalities .

Properties

Molecular Formula

C15H18ClN5O2

Molecular Weight

335.79 g/mol

IUPAC Name

4-chloro-N-(2,2-dimethyloxan-4-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H18ClN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-4-3-10(16)7-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22)

InChI Key

IJNKRVOYRPDQDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Pyran Ring: The pyran ring can be synthesized separately and then attached to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the pyran moiety.

    Reduction: Reduction reactions can target the benzamide or the tetrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or tetrazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the tetrazole or pyran rings.

    Reduction Products: Reduced forms of the benzamide or tetrazole.

    Substitution Products: Compounds with substituted groups at the chloro or tetrazole positions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to certain biological receptors, influencing cellular processes.

Medicine

    Pharmaceuticals: Potential use in drug development for its biological activity.

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Utilized in the formulation of agrochemicals.

    Cosmetics: Incorporated into cosmetic products for its stabilizing properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: Binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: Influences biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name / ID Key Structural Features Biological/Physicochemical Properties Reference
Target Compound Benzamide core, tetrazole, 2,2-dimethyltetrahydropyran Potential enzyme/receptor modulation (e.g., GABA, CYP51)
VNI (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Imidazole, oxadiazole, dichlorophenyl CYP51 inhibitor (antifungal/protozoan activity)
DS2 (4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) Thienylimidazopyridine, benzamide Positive allosteric modulator of δ-subunit-containing GABAA receptors
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide Sulfamoylphenyl ethyl, tetrazole Higher molecular weight (406.845 g/mol), increased polarity
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Piperidine, benzamide Chair conformation piperidine; hydrogen-bonded crystal lattice
L1 (4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) Carbamothionyl, fluorobenzyl Catalyst in Suzuki coupling reactions (C-C bond formation)

Physicochemical Properties

  • Solubility and Stability : The sulfamoylphenyl ethyl analog () exhibits higher polarity due to the sulfonamide group, whereas the target compound’s dimethyltetrahydropyran moiety enhances lipophilicity, likely improving blood-brain barrier penetration .
  • Crystallinity : Piperidine-substituted benzamides () form stable hydrogen-bonded networks, a property the target compound may share due to its amide and tetrazole hydrogen-bonding sites .

Key Comparative Data

Property Target Compound VNI (Imidazole Analogue) DS2 (GABA Modulator) L1 (Catalytic Ligand)
Molecular Weight (g/mol) ~406 (estimated) 529.37 367.83 352.81
Key Functional Groups Tetrazole, Tetrahydropyran Imidazole, Oxadiazole Thienylimidazopyridine Carbamothionyl, Fluorine
Biological Target Putative CYP51/GABA CYP51 GABAA δ-subunit Suzuki Coupling Catalysis
Solubility (Predicted) Moderate (logP ~2.5) Low (logP ~4.1) Low (logP ~3.8) Moderate (logP ~2.9)
Metabolic Stability High (tetrazole) Moderate (imidazole) High Variable

Biological Activity

The compound 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide (CAS Number: 1324074-22-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H18ClN5O2
  • Molecular Weight : 319.79 g/mol
  • IUPAC Name : 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide

Pharmacological Studies

Research has indicated that compounds similar to 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide exhibit various biological activities, including myorelaxant effects and potential applications in treating smooth muscle disorders. A study focusing on related compounds demonstrated their ability to induce relaxation in rat uterine smooth muscle, suggesting a potential therapeutic application in gynecological conditions .

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes involved in muscle contraction and relaxation pathways. The presence of the tetrazole moiety is significant, as tetrazoles are known to influence various biological processes through modulation of receptor activity and enzyme inhibition.

Case Studies and Research Findings

  • Myorelaxant Activity : In a pharmacological assessment, compounds with similar structures were tested on rat uterus and were found to exhibit strong myorelaxant activity . This suggests that 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide could potentially be developed for therapeutic use in conditions requiring smooth muscle relaxation.
  • Selectivity Towards Uterine Smooth Muscle : The selectivity of these compounds towards uterine smooth muscle was highlighted in studies where they showed minimal effects on vascular myogenic activity and insulin secretion . This selectivity is crucial for minimizing side effects when considering clinical applications.
  • Potential Antihypertensive Effects : Given the vasorelaxant properties observed in related compounds, there is potential for exploring the antihypertensive effects of 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide through further research into its vascular effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Myorelaxant ActivityStrong relaxation in rat uterus
SelectivityMinimal effect on vascular tissues
Potential AntihypertensiveVasorelaxation properties

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